2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid
Description
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-amino-3-[4-(4-methylphenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H17NO2/c1-11-2-6-13(7-3-11)14-8-4-12(5-9-14)10-15(17)16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19) |
InChI Key |
QGHWUXHTBOODPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid typically involves:
- Construction or introduction of the biphenyl moiety with the 4-methyl substitution.
- Formation of the amino acid backbone, often starting from phenylalanine or related precursors.
- Functional group transformations such as nitration, amination, and protection/deprotection steps to control reactivity and stereochemistry.
Nitration and Amination of Phenylalanine Derivatives
A key method involves starting from (L)- or (D)-phenylalanine, which undergoes nitration to introduce a nitro group on the aromatic ring, followed by conversion of the nitro group to an alkylamino substituent. This method is described in patent US5969179A, which relates to preparing enantiomeric forms of 2-amino-3-(4-alkylaminophenyl)propanoic acids:
- Step 1: Nitration of phenylalanine derivatives using nitric acid in sulfuric acid medium at low temperatures (-10 to -20°C) to yield 4-nitrophenylalanine derivatives.
- Step 2: Protection of the amino group to prevent side reactions.
- Step 3: Reduction or substitution of the nitro group to introduce the alkylamino group, such as a methylamino group.
- Step 4: Deprotection to yield the final amino acid with the desired substitution.
This approach allows for stereochemical control and high purity of the product.
Hydrolysis of Nitrile Precursors
Another synthetic route involves hydrolysis of nitrile precursors to the corresponding amino acid:
- Starting from 2-(4-methylphenyl)propanenitrile or related biphenyl nitriles.
- Hydrolysis under acidic or basic conditions converts the nitrile group (-CN) into the carboxylic acid (-COOH).
- This method is applicable for preparing related compounds such as 2-methyl-3-(4-methylphenyl)propanoic acid and can be adapted for biphenyl derivatives.
Resolution and Optical Purity
Optical purity is crucial for biological activity. Methods include:
Amino Acid Derivative Synthesis via Michael Addition
Amino acid derivatives bearing substituted phenyl groups can also be synthesized via Michael addition reactions:
- Reaction of amines (e.g., 4-aminophenol) with activated acrylates or acrylic acid derivatives.
- Subsequent modifications to introduce or modify aromatic substituents.
Though this method is reported for related hydroxyphenyl amino acids, it provides insight into potential routes for biphenyl amino acids.
Data Tables: Summary of Preparation Conditions
Research Discoveries and Analytical Insights
- Enantioselective synthesis is critical for biological applications, and protecting group strategies coupled with selective nitration and reduction are well established.
- Hydrolysis of nitrile intermediates is a versatile method for introducing carboxylic acid functionality in biphenyl amino acids.
- Optical resolution using chiral acids such as d-camphorsulfonic acid can effectively separate enantiomers of amino acid derivatives.
- Spectroscopic methods including NMR, IR, and HPLC are essential for confirming structure and purity. For example, ¹H NMR signals for aromatic protons (7.1–7.3 ppm) and amino acid backbone protons (1.2–1.4 ppm) are diagnostic.
- Impurity profiling using reversed-phase HPLC and LC-MS/MS is recommended to ensure high purity, especially to detect regioisomers and incomplete reaction byproducts.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to act by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory mediators or modulation of neurotransmitter release .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs:
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -Br) enhance polarity and metabolic stability, whereas the methyl group in the target compound is electron-donating, possibly favoring π-π stacking interactions .
- Heterocyclic Modifications : Thiazole-containing analogs (e.g., compounds 5a-e and 9a-d) exhibit potent antimycobacterial activity, suggesting that heterocycle integration can enhance bioactivity .
Antimycobacterial Activity:
- The thiazole ring likely acts as a pharmacophore, enhancing target binding.
Enzyme Inhibition:
Structure-Activity Relationship (SAR) Trends
Substituent Position : Para-substituted phenyl rings (e.g., 4-CF₃, 4-Br) generally enhance target affinity compared to ortho- or meta-substituted analogs .
Heterocycle Integration : Thiazole or tetrazine rings improve antimycobacterial activity, likely by engaging in hydrogen bonding or π-stacking with bacterial enzymes .
Lipophilicity vs. Solubility : Biphenyl derivatives balance lipophilicity for membrane penetration but may require formulation optimization to address poor solubility .
Biological Activity
2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid, also known as a derivative of phenylpropionic acid, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 271.36 g/mol. The structure features an amino group, a propanoic acid moiety, and two aromatic rings, which contribute to its biological activity.
The biological activity of 2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid can be attributed to its ability to interact with various biological targets:
- Neurotransmitter Receptors : The compound may modulate neurotransmitter systems, particularly affecting excitatory signaling pathways. This suggests potential applications in neuroprotection and cognitive enhancement.
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The presence of the aromatic rings enhances binding affinity to these targets.
Anticancer Properties
Recent studies have indicated that derivatives of 2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid exhibit promising anticancer activity. For instance:
- Cell Viability Studies : Compounds similar to this structure have been tested against various cancer cell lines, showing significant reductions in cell viability. For example, certain derivatives reduced A549 lung cancer cell viability by over 50% in vitro .
| Compound | Cell Line | Viability Reduction (%) |
|---|---|---|
| Compound 20 | A549 | 50% |
| Compound 29 | A549 | 31.2% |
Antioxidant Activity
The antioxidant properties of this compound are notable, with studies demonstrating its ability to scavenge free radicals effectively. The DPPH radical scavenging assay showed that some derivatives possess comparable antioxidant activity to established antioxidants like ascorbic acid .
Antimicrobial Activity
The antimicrobial potential of related compounds has been explored extensively:
- Inhibition of Drug-Resistant Pathogens : Derivatives have shown activity against multidrug-resistant strains such as Candida auris, indicating their potential as new antimicrobial agents .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 8.33 - 23.15 µM |
| S. aureus | 5.64 - 77.38 µM |
| C. albicans | 16.69 - 78.23 µM |
Case Studies
- Neuroprotective Effects : In animal models of neurodegenerative diseases, compounds similar to 2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid have been shown to enhance synaptic plasticity and reduce neuroinflammation, suggesting therapeutic potential for conditions like Alzheimer's disease .
- Anticancer Research : A study evaluated a series of derivatives against non-small cell lung cancer (NSCLC) cell lines, revealing that specific substitutions on the phenyl rings significantly enhanced anticancer efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
